molecular formula C9H9N3O3S2 B2393479 Methyl 3-amino-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 896689-54-6

Methyl 3-amino-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2393479
CAS No.: 896689-54-6
M. Wt: 271.31
InChI Key: LQDZRRXZSYCHKY-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the thieno[2,3-d]pyrimidine family. This compound features a thiazole ring fused to a pyrimidine ring, making it a valuable scaffold in medicinal chemistry due to its diverse biological activities.

Synthetic Routes and Reaction Conditions:

  • Condensation Reactions: The compound can be synthesized through a condensation reaction involving methyl cyanoacetate, thio-barbituric acid, and an appropriate aldehyde under microwave irradiation. This method is advantageous due to its simplicity and green chemistry approach.

  • Cyclization Reactions: Another method involves the cyclization of 6-aminopyrimidines with ethoxymethylenemalonic ester at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl[_{{{CITATION{{{_2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ....

Industrial Production Methods: Industrial-scale synthesis typically employs continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalyst-free conditions is also gaining traction to minimize environmental impact.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions at different positions on the thieno[2,3-d]pyrimidine ring can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Reduced forms with different functional groups.

  • Substitution Products: A wide range of substituted derivatives with diverse biological activities.

Scientific Research Applications

This compound has shown significant potential in various scientific research fields:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.

  • Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.

  • Medicine: Its derivatives have been studied for their anticancer, anti-inflammatory, and antioxidant properties.

  • Industry: The compound is used in the development of new materials and chemical processes due to its unique structural features.

Mechanism of Action

The mechanism by which Methyl 3-amino-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

  • Methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylate: This compound is structurally similar but features a phenyl group instead of a methyl group.

  • Methyl 4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate: This compound lacks the amino and methyl groups present in the target compound.

Properties

IUPAC Name

methyl 3-amino-5-methyl-4-oxo-2-sulfanylidene-1H-thieno[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3S2/c1-3-4-6(17-5(3)8(14)15-2)11-9(16)12(10)7(4)13/h10H2,1-2H3,(H,11,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDZRRXZSYCHKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=S)N2)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301331409
Record name methyl 3-amino-5-methyl-4-oxo-2-sulfanylidene-1H-thieno[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24823775
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

896689-54-6
Record name methyl 3-amino-5-methyl-4-oxo-2-sulfanylidene-1H-thieno[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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